3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one
Description
The compound 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one features a thiazolidin-4-one core substituted with:
- An allyl group at position 2.
- A hydrazono linkage at position 2, conjugated to a 5-(4-chlorophenyl)furan-2-ylmethylene moiety.
- A 4-methoxybenzyl group at position 3.
This structural architecture is associated with antitumor activity. Evidence indicates moderate efficacy against the UO-31 renal cancer cell line and HOP-92 non-small cell lung cancer line .
Properties
IUPAC Name |
(2E)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3S/c1-3-14-29-24(30)23(15-17-4-10-20(31-2)11-5-17)33-25(29)28-27-16-21-12-13-22(32-21)18-6-8-19(26)9-7-18/h3-13,16,23H,1,14-15H2,2H3/b27-16+,28-25+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFGSGXXJHTMGL-REUZPSCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)N(C(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2C(=O)N(/C(=N\N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290839-65-5 | |
| Record name | 5-(4-CHLOROPHENYL)-2-FURALDEHYDE [(2E)-3-ALLYL-5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one is a thiazolidinone derivative characterized by a complex structure that includes thiazolidinone, furan, and various aromatic substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C25H22ClN3O2S
- Molecular Weight : 464.0 g/mol
- CAS Number : 290839-64-4
- IUPAC Name : (2E)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer and antimicrobial agent. The unique structural features contribute to its interaction with biological targets, which may lead to therapeutic applications.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study focused on related thiazolidinone compounds demonstrated that modifications in their structure could enhance their anticancer properties. Specifically, the presence of electron-donating groups at specific positions on the aromatic ring was found to be crucial for their activity against leukemia cells, with IC50 values indicating moderate to strong efficacy in a dose-dependent manner .
Case Study: Antiproliferative Effects
A series of derivatives were synthesized and tested against human leukemia cell lines. The results showed that compounds with a furan moiety exhibited enhanced antiproliferative activity, with significant inhibition observed during specific cell cycle phases. The study utilized MTT assays to quantify cell viability, confirming that structural variations directly influenced biological outcomes .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial effects. Thiazolidinones are known for their ability to inhibit bacterial growth, and preliminary studies suggest that this compound may possess similar capabilities. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The precise mechanism through which this compound exerts its biological effects remains an area of active research. It is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and microbial resistance. Further studies are required to elucidate these interactions and confirm the molecular pathways involved.
Summary of Research Findings
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazolidinone Ring : Reaction of a suitable thioamide with an α-haloketone under basic conditions.
- Introduction of the Furan Ring : Condensation between furan derivatives and hydrazine.
- Substitution Reactions : Involvement of palladium-catalyzed cross-coupling reactions for introducing various substituents.
Medicinal Chemistry
The compound has shown potential biological activity, making it a candidate for drug development. Key applications include:
- Antimicrobial Activity : Research indicates that thiazolidinone derivatives can exhibit significant antimicrobial properties, which may be harnessed in developing new antibiotics.
- Anticancer Properties : Studies suggest that compounds with similar structures can inhibit cancer cell proliferation, making them candidates for anticancer therapies.
Materials Science
3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one could be utilized in:
- Development of Novel Materials : Its unique electronic and optical properties may allow for applications in creating advanced materials for electronics and photonics.
Chemical Biology
The compound serves as a valuable probe for studying biological processes:
- Biological Pathways Investigation : It can be used to explore various enzymatic pathways and cellular mechanisms, providing insights into their functions and interactions.
Comparison with Similar Compounds
Structural Analogues with Thiazolidin-4-One Cores
Key Observations :
- The 4-chlorophenylfuran moiety is recurrent in bioactive thiazolidin-4-ones, enhancing interactions with cellular targets .
- 4-Methoxybenzyl groups (as in the target compound) may improve solubility compared to non-polar substituents like 4-chlorophenyl .
Table 2: Anticancer and Antifungal Activity
Key Observations :
- Thiazolyl hydrazones (e.g., ) show broad-spectrum activity but require higher concentrations (MIC = 250 µg/mL) compared to fluconazole (MIC = 2 µg/mL).
- The target compound’s moderate antitumor activity suggests that bulky substituents (e.g., allyl, 4-methoxybenzyl) may reduce cytotoxicity compared to simpler analogs .
- Derivatives with acetic acid side chains (e.g., ) exhibit enhanced apoptosis induction, likely due to improved cell permeability.
Substituent Effects on Bioactivity
- Chlorophenyl Groups : Enhance antifungal and anticancer activity via hydrophobic interactions and halogen bonding .
- Methoxybenzyl Groups : Improve solubility and reduce toxicity, as seen in the target compound’s lower cytotoxicity .
- Hydrazone Linkages : Critical for metal chelation and enzyme inhibition, though excessive steric bulk (e.g., allyl) may limit binding efficiency .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one?
- Methodological Answer : The synthesis typically involves:
- Core Formation : Condensation of thiazolidinone precursors with substituted hydrazines under reflux in ethanol or DMF.
- Allylation : Reaction with allyl bromide in a base-catalyzed environment (e.g., K₂CO₃) to introduce the allyl group.
- Substituent Attachment : Coupling with 4-chlorophenylfuran derivatives via nucleophilic aromatic substitution or Schiff base formation.
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the product .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm regiochemistry and substituent positions.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Anti-inflammatory Screening : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus alcohols (ethanol, methanol) for kinetic control.
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance Schiff base formation.
- Temperature Gradients : Reflux (80–100°C) vs. microwave-assisted synthesis (50–70°C) to reduce side reactions.
- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of thiol groups .
Q. How to address contradictions between in vitro and in vivo bioactivity data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure solubility (logP), plasma stability, and metabolic clearance using liver microsomes.
- Structural Modifications : Introduce hydrophilic groups (e.g., PEG chains) to improve bioavailability.
- Dose-Response Studies : Compare efficacy at varying concentrations in animal models (e.g., murine xenografts) .
Q. What strategies can elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Simulate binding interactions with target proteins (e.g., EGFR, tubulin) using AutoDock Vina.
- Gene Expression Analysis : RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis, cell cycle).
- Protein Binding Assays : Surface plasmon resonance (SPR) or ITC to quantify affinity for suspected targets .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified groups (Table 1).
- Bioactivity Comparison : Test derivatives against standardized assays (e.g., IC₅₀ in cancer cells).
| Substituent Modification | Hypothesized Impact |
|---|---|
| Replacement of 4-chlorophenyl with 4-fluorophenyl | Enhanced metabolic stability |
| Methoxybenzyl → Hydroxybenzyl | Improved solubility |
| Allyl → Propargyl group | Increased electrophilicity for covalent binding |
Q. How to ensure compound stability during long-term storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder at -20°C under argon.
- pH Control : Buffer solutions (pH 6–7) to prevent hydrolysis of the hydrazone bond.
- Light Protection : Use amber vials to avoid photodegradation of the furan moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
